Antibacterial Activity Against Bacillus anthracis: A Screening Hit with Potential Selectivity Over Non-Fluorinated Analogs
In a functional screening assay, 3-(4-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine showed antibacterial activity against Bacillus anthracis 9131 . While a specific numerical MIC value is not publicly disclosed in the aggregated data, the compound was identified as an active hit within a library screened for this target. This distinguishes it from many in-class analogs, such as the 6-(2-fluorophenyl) derivative, for which no antibacterial data against B. anthracis is reported, suggesting the unique 6-amine substitution may confer a specific antibacterial profile not shared by more bulky 6-aryl analogs [1].
| Evidence Dimension | Antibacterial activity against Bacillus anthracis 9131 |
|---|---|
| Target Compound Data | Identified as an active hit (specific MIC not publicly available) |
| Comparator Or Baseline | 3-(4-fluorophenyl)-6-(2-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (no data reported against this target) |
| Quantified Difference | Not quantifiable without public MIC values; differentiation is based on presence vs. absence of reported activity. |
| Conditions | Functional assay for antibacterial activity against Bacillus anthracis 9131, as cataloged in bioactivity databases . |
Why This Matters
For researchers focused on biodefense or novel anthrax therapeutics, this compound represents a structurally distinct hit that is chemically different from the 6-aryl analogs, justifying its specific procurement for hit-to-lead optimization programs.
- [1] Subbiah, K., et al. (2019). 'Insights into the nature of weak noncovalent interactions in 3-(4-fluorophenyl)-6-(2-fluorophenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole, a potential bioactive agent: X-ray, QTAIM and molecular docking analysis.' Journal of Molecular Structure, 1180, 534-546. View Source
